Batabulin sodium

概要

説明

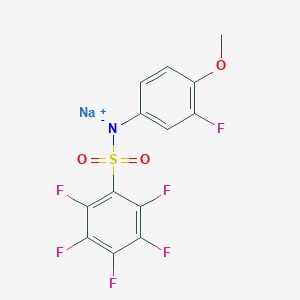

バタブリンナトリウムは、T138067としても知られており、潜在的な抗腫瘍活性を有する合成ペンタフルオロフェニルスルホンアミドです。これは、細胞分裂に不可欠なタンパク質であるチューブリンを標的とする低分子薬です。 バタブリンナトリウムは、チューブリンに結合することにより、微小管の重合を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします .

準備方法

合成経路と反応条件: バタブリンナトリウムの合成には、2-フルオロ-1-メトキシ-4-ペンタフルオロフェニルスルホンアミドベンゼンと水酸化ナトリウムの反応が含まれます。 反応は通常、ジメチルスルホキシド (DMSO) などの有機溶媒中で、制御された温度と圧力の条件下で行われます .

工業生産方法: バタブリンナトリウムの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、高純度の試薬と高度な反応容器を使用して、製品の一貫した品質を確保します。 最終製品は、再結晶やクロマトグラフィーなどの技術を用いて精製され、所望の純度レベルに達します .

化学反応の分析

反応の種類: バタブリンナトリウムは、主にチューブリンとの共有結合反応を起こします。 これは、保存されたシステイン残基で、β-チューブリンのβ1、β2、およびβ4アイソタイプを選択的に修飾し、微小管の重合を阻害します .

一般的な試薬と条件: バタブリンナトリウムを含む反応で使用される一般的な試薬には、DMSOなどの有機溶媒と、水酸化ナトリウムなどの試薬が含まれます。 反応は通常、制御された温度と圧力の条件下で行われ、最適な収率と純度を確保します .

生成される主要な生成物: バタブリンナトリウムとチューブリンの反応から生成される主要な生成物は、共有結合的に修飾されたチューブリン複合体です。 この複合体は、微小管の重合を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします .

科学研究への応用

これは、乳癌、大腸癌、神経膠腫など、さまざまな種類の癌の治療において、前臨床試験と臨床試験で有望な結果を示しています . さらに、バタブリンナトリウムは、他の抗癌剤との併用療法における潜在的な用途について調査されており、治療効果を高める可能性があります .

科学的研究の応用

Batabulin sodium, also known as T138067 sodium, is an antitumor agent that has been investigated for its potential applications in cancer treatment . It functions by selectively binding to β-tubulin isotypes, which disrupts microtubule polymerization, leading to cell cycle arrest and apoptotic cell death .

Scientific Research Applications

Mechanism of Action

this compound binds covalently and selectively to β-tubulin isotypes, specifically modifying Cys-239, a conserved residue shared by β1, β2, and β4 tubulin isotypes . This interaction disrupts microtubule polymerization, leading to changes in cell morphology and increased chromosomal ploidy .

In Vitro Studies

this compound induces cell-cycle arrest at the G2/M boundary . In MCF7 cells treated with Batabulin (30-300 nM), approximately 25-30% of cells showed tetraploid (4n) DNA content, indicating cell-cycle arrest . this compound also induces apoptosis in vitro . In MCF7 cells treated with Batabulin (30-300 nM) for 24-48 hours, 25-30% of cells underwent apoptosis. After a 48-hour exposure to 100 nM Batabulin, 50-80% of the cell population was undergoing apoptosis .

In Vivo Studies

this compound impairs the growth of drug-sensitive CCRF-CEM tumors in male athymic nude mice . Male athymic nude mice injected with CCRF-CEM cells were administered 40 mg/kg of this compound via intraperitoneal injection once per week on days 5, 12, and 19, which resulted in impaired tumor growth .

Clinical Trials

this compound has been evaluated in clinical trials for the treatment of various cancers . A Phase II, open-label study investigated T138067-sodium in a second-line setting for non-small-cell lung cancer patients with locally advanced or metastatic disease . this compound reached Phase 3 development for unresectable hepatocellular carcinoma . However, a Phase 2/3 study with 339 participants had negative results .

Data Table: this compound In Vitro Studies

| Cell Line | Concentration | Incubation Time | Result |

|---|---|---|---|

| MCF7 | 30 nM, 100 nM, 300 nM | 24 hours | Arrest at the G2/M cell-cycle boundary |

| MCF7 | 30 nM, 100 nM, 300 nM | 24 hours or 48 hours | 25-30% of cells showed reduced DNA content characteristic of apoptotic cells |

Data Table: this compound In Vivo Studies

| Animal Model | Dosage | Administration | Result |

|---|---|---|---|

| Male athymic nude mice | 40 mg/kg | Intraperitoneal injection once per week on days 5, 12, and 19 | Impaired growth of drug-sensitive CCRF-CEM tumors |

Other Applications

作用機序

バタブリンナトリウムは、β-チューブリンアイソタイプのサブセットに共有結合的に選択的に結合することにより、その効果を発揮します。この結合は、微小管の重合を阻害し、G2/M境界での細胞周期停止を引き起こし、最終的にアポトーシス性細胞死を誘導します。 バタブリンナトリウムの分子標的は、β-チューブリンのβ1、β2、およびβ4アイソタイプを含みます .

類似化合物との比較

類似化合物:

- パクリタキセル

- ドセタキセル

- ビンクリスチン

- ビンブラスチン

独自性: バタブリンナトリウムは、特定のβ-チューブリンアイソタイプへの選択的な共有結合において独自であり、パクリタキセルやドセタキセルなどの他の微小管標的薬剤とは区別されます。 パクリタキセルとドセタキセルは微小管を安定化しますが、バタブリンナトリウムは微小管の重合を阻害するため、作用機序が異なります .

生物活性

Batabulin sodium, chemically known as T138067, is a synthetic compound classified as a small molecule drug with significant biological activity primarily as a tubulin inhibitor. Its molecular formula is and it has garnered attention for its potential antineoplastic properties, particularly in the treatment of various cancers.

This compound functions by covalently binding to specific isotypes of beta-tubulin (beta1, beta2, and beta4) at conserved cysteine residues. This interaction disrupts microtubule polymerization, leading to the collapse of the cytoskeleton and ultimately inhibiting cell division. The compound's unique mechanism allows it to selectively modify tubulin isotypes, which is critical for its efficacy in cancer treatment.

Antineoplastic Activity

The primary application of this compound is in oncology, particularly for hepatocellular carcinoma. It has advanced to Phase 3 clinical trials, demonstrating significant antitumor activity. The compound's ability to interfere with microtubule dynamics is crucial for halting cancer cell proliferation and inducing apoptosis in malignant cells .

Comparative Analysis with Other Tubulin Inhibitors

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Paclitaxel | Stabilizes microtubules | Derived from the Pacific yew tree |

| Vincristine | Inhibits microtubule assembly | Derived from the periwinkle plant |

| Colchicine | Binds to tubulin and prevents polymerization | Used historically for gout treatment |

| Batabulin | Covalently modifies specific tubulin isotypes | Selective binding to beta1, beta2, beta4 |

Batabulin's covalent modification mechanism distinguishes it from other compounds that typically act through reversible interactions with tubulin .

Case Studies and Research Findings

Research has indicated that Batabulin exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that Batabulin can effectively inhibit cell growth in hepatocellular carcinoma models. The cytotoxicity was assessed using tetrazolium-based assays, revealing IC50 values that demonstrate its effectiveness at nanomolar concentrations .

In Vitro Studies

In vitro studies have demonstrated that Batabulin induces cell cycle arrest at the G2/M phase in treated cells, leading to apoptosis. This effect was observed across multiple human epithelial cell lines, where Batabulin treatment resulted in significant disruption of mitotic spindle formation .

Toxicological Profile

While Batabulin shows promise as an antineoplastic agent, its toxicity profile must also be considered. Acute toxicity studies in animal models have indicated an LD50 comparable to colchicine, suggesting that while effective, careful dosing and monitoring are essential during therapeutic applications .

特性

IUPAC Name |

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPXRVDIKGZQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173231 | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195533-98-3 | |

| Record name | Batabulin Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATABULIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。